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Abstract
Org 274179-0 is a potent, small-molecule, allosteric antagonist of the thyroid-stimulating

hormone (TSH) receptor (TSHR).[1][2][3][4] This technical guide provides an in-depth overview

of its molecular pharmacology, consolidating key quantitative data, detailing experimental

methodologies, and illustrating relevant biological pathways and workflows. Org 274179-0
demonstrates nanomolar potency in inhibiting TSH- and thyroid-stimulating immunoglobulin

(TSI)-mediated TSHR activation, making it a significant compound for the research of Graves'

disease (GD) and Graves' ophthalmopathy (GO).[1][2] It acts as an allosteric modulator,

inhibiting receptor signaling with minimal effect on the binding affinity of the orthosteric ligand,

TSH.[1][5] Furthermore, it exhibits inverse agonist activity by reducing the basal activity of

constitutively active TSHR mutants.[1][6]

Quantitative Pharmacological Data
The inhibitory potency of Org 274179-0 has been characterized across various cellular assays

and signaling pathways. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Org 274179-0 on TSHR-Mediated Signaling
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Cell Line
Signaling
Pathway

Stimulant IC50 (nM) Reference

CHO-hTSHR
cAMP (CRE-

Luciferase)
bTSH 9 [5]

CHO-hTSHR
cAMP (CRE-

Luciferase)
hTSH 11 [5]

CHO-hTSHR
cAMP (CRE-

Luciferase)
M22 (TSI) 5 [5]

CHO-hTSHR
Phospholipase C

(PLC)
bTSH 5 [7]

CHO-hTSHR
Phospholipase C

(PLC)
M22 (TSI) 4 [7]

CHO-hTSHR: Chinese Hamster Ovary cells stably expressing the human TSH receptor. bTSH:

bovine TSH. hTSH: human TSH. M22: a monoclonal thyroid-stimulating immunoglobulin.

Table 2: Binding Affinity of Org 274179-0

Parameter Value (nM) Method Reference

KB (TSH-occupied

TSHR)
37

Operational Model of

Allosterism
[5]

KB (M22-occupied

TSHR)
20

Operational Model of

Allosterism
[5]

KB represents the equilibrium dissociation constant of the allosteric antagonist.

Table 3: Inverse Agonist Activity of Org 274179-0 on Constitutively Active TSHR Mutants

Org 274179-0 effectively inhibits the increased basal activity of various naturally occurring,

constitutively active TSHR mutants with nanomolar potencies.[1][5]

Mechanism of Action
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Org 274179-0 functions as a non-competitive, allosteric antagonist of the TSHR.[8] Its

mechanism involves binding to a site on the receptor distinct from the orthosteric binding site

for TSH. This allosteric modulation changes the efficacy of the TSH-receptor complex in

stimulating downstream G-protein signaling (Gs and Gq) rather than altering the binding affinity

of TSH itself.[5] This is evidenced by the observation that increasing concentrations of Org
274179-0 cause only a minor rightward shift in the concentration-response curves of TSH.[5]

Signaling Pathways Affected
The TSH receptor primarily signals through two major G-protein-coupled pathways:

Gαs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular

cyclic AMP (cAMP).

Gαq Pathway: Activation of phospholipase C (PLC), resulting in the generation of inositol

phosphates and diacylglycerol.

Org 274179-0 effectively inhibits both of these signaling cascades initiated by TSH or TSIs.[5]

[7]
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TSH Receptor Signaling

TSH / TSI

TSHR

Activates
Gαs

GαqOrg 274179-0 Inhibits Allosterically

Adenylyl Cyclase

Stimulates

Phospholipase C
Stimulates

cAMP

Produces

IP3 / DAG
Produces

Seed CHO-hTSHR-CRE-luc cells in plates

Add Org 274179-0 at various concentrations

Stimulate with TSH or M22

Incubate for a defined period

Lyse cells and add luciferase substrate

Measure luminescence

Analyze data to determine IC50 values
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Prepare cell membranes from CHO-hTSHR cells

Incubate membranes with [125I]-TSH to allow binding

Add a high concentration of unlabeled TSH to prevent re-binding

Add Org 274179-0 or vehicle

Incubate for various time points (e.g., 1, 2, 4 hours)

Separate bound from free [125I]-TSH by centrifugation

Measure radioactivity in the membrane pellet

Analyze dissociation kinetics
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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